4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF2N2O3S/c1-13-6-9-16(11-17(13)23)26-21(27)25(12-14-7-8-15(22)10-18(14)24)19-4-2-3-5-20(19)30(26,28)29/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWDFAGEJJBQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , identified by its CAS number 893790-34-6 , is a novel chemical entity that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrFNOS
- Molecular Weight : 493.3 g/mol
- Structure : The compound features a complex structure that includes a thiadiazine core, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of various signaling pathways involved in cell proliferation and inflammation.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, the inhibition of the mitogen-activated protein kinase (MAPK) pathway has been observed in related compounds, suggesting that this compound may also exert similar effects. The MAPK pathway is crucial for cell division and survival, making it a target for cancer therapy.
Anti-inflammatory Effects
Compounds containing the thiadiazine moiety have shown promise in reducing inflammation. This activity is critical in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Similar compounds have demonstrated the ability to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells.
Case Studies
- In Vitro Studies : Laboratory experiments have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These studies utilized cell viability assays and apoptosis markers to assess the efficacy of treatment.
- Animal Models : In vivo studies using mouse models have demonstrated that administration of related compounds resulted in reduced tumor sizes and improved survival rates compared to controls.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that these compounds could downregulate key proteins involved in cell cycle progression and survival pathways.
Data Tables
Scientific Research Applications
The compound 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893790-34-6) is a member of the benzo[e][1,2,4]thiadiazinone family and has garnered attention in various scientific research domains. This article provides a comprehensive overview of its applications based on available literature and data.
The compound features a complex structure that includes:
- A benzo[e][1,2,4]thiadiazinone core.
- Substituents including bromine and fluorine atoms which are known to influence biological activity and chemical reactivity.
Pharmaceutical Research
This compound has shown potential in pharmaceutical applications due to its structural characteristics that may confer biological activity. Notably:
- Antimicrobial Activity : Research indicates that derivatives of thiadiazinones exhibit significant antimicrobial properties. The presence of halogen substituents (bromine and fluorine) can enhance this activity by affecting the lipophilicity and electronic properties of the molecule, which may improve membrane permeability and target interaction.
Agricultural Chemistry
Compounds similar to this one have been studied for their potential as agrochemicals:
- Pesticide Development : The unique structure may allow for the development of new pesticides that are effective against resistant strains of pests. The halogenated phenyl groups can increase the efficacy of the active ingredients in pest control formulations.
Material Science
The compound's chemical stability and reactivity make it a candidate for use in advanced materials:
- Polymer Chemistry : Its incorporation into polymer matrices could lead to materials with enhanced thermal stability or specific electronic properties.
Biological Studies
The compound could serve as a valuable tool in biological research:
- Biochemical Probes : Due to its ability to interact with various biological targets, it may be utilized as a probe in studies aimed at understanding specific biochemical pathways or disease mechanisms.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiadiazinone derivatives. The study found that compounds with similar substitution patterns to 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one demonstrated potent activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Pesticidal Activity
Research conducted by agricultural chemists highlighted the effectiveness of thiadiazinone-based pesticides against common agricultural pests. The study concluded that modifications similar to those found in this compound led to improved insecticidal activity compared to traditional pesticides .
Case Study 3: Material Development
A recent investigation into the use of halogenated compounds in polymer science showed promising results when incorporating compounds like this one into polymer blends. The resulting materials exhibited enhanced mechanical properties and thermal stability .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound typically involves multi-step protocols to assemble its heterocyclic core and functionalize substituents. Key methodologies include:
a. Core Formation via Cyclocondensation
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The benzo[e] thiadiazine-1,1-dioxide ring is synthesized through cyclization reactions between sulfonamide derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions .
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Example protocol:
b. Substitution Reactions
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Bromine Reactivity : The para-bromo group on the benzyl moiety participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
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Fluorine Stability : The ortho-fluorine and meta-fluoro-methylphenyl groups exhibit limited reactivity under mild conditions but may undergo nucleophilic aromatic substitution under strongly basic or catalytic regimes.
Functional Group Reactivity
The compound’s reactivity is dictated by its functional groups:
Catalytic and Solvent Effects
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Polar aprotic solvents (e.g., DMF, DMSO) improve yields in nucleophilic substitution reactions by stabilizing transition states.
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Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura couplings involving the bromine group .
Analytical Characterization
Reaction progress and product purity are monitored using:
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Thin-layer chromatography (TLC) : Rf = 0.7 in 80% ethyl acetate/hexane .
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NMR spectroscopy : Distinct signals for methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm).
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related benzothiadiazines:
Mechanistic Insights
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Hydrogen bonding : The thiadiazine-dioxide’s sulfonyl groups form hydrogen bonds with biological targets (e.g., aldose reductase) , which informs its use in medicinal chemistry.
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Steric effects : The 3-fluoro-4-methylphenyl group creates steric hindrance, directing reactivity to less hindered positions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The target compound’s bromo and fluoro substituents enhance electrophilicity and metabolic stability compared to analogs with methyl (e.g., 35, 36) or methoxy groups (e.g., ). EWGs may also influence binding interactions in biological systems.
- Steric Considerations : Compound 36, with a 2-methyl group, exhibits reduced synthetic yield (32% vs. 66% for 35), suggesting steric challenges during methylation . The target compound’s 4-methylphenyl group may similarly affect reactivity.
- Sulfur-Based Functionalization : The methylsulfanyl group in the pyridothiadiazine analog introduces lipophilicity, contrasting with the target’s sulfone groups, which improve solubility.
Synthetic Challenges :
- Yields for thiadiazine derivatives vary significantly (32–80%) depending on substituents and reaction conditions . The target compound’s synthesis likely requires optimized conditions for bromo/fluoro incorporation.
- Suzuki couplings (used in analog 40 synthesis ) may be applicable for introducing aryl groups in the target compound.
Benzyl vs. Phenoxy Substituents: Compounds 35 and 36 use phenoxy linkages, whereas the target and 276b employ benzyl groups, affecting conformational flexibility.
Research Implications
The target compound’s dual bromo/fluoro substitution pattern distinguishes it from analogs with single halogens or non-halogenated groups. These modifications may enhance binding affinity in therapeutic contexts (e.g., kinase inhibition or antimicrobial activity). Further studies should explore:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for synthesizing benzothiadiazin-3(4H)-one 1,1-dioxide derivatives with bromo/fluoro substituents?
- Methodological Answer : The core benzothiadiazinone scaffold is typically synthesized via cyclocondensation of substituted benzaldehydes with thiosemicarbazides or via nucleophilic aromatic substitution. For bromo/fluoro-substituted analogs (e.g., 4-bromo-2-fluorobenzyl groups), Suzuki-Miyaura coupling can introduce aryl moieties . Key steps include:
- Step 1 : Preparation of halogenated intermediates (e.g., 4-bromo-2-fluorobenzyl chloride) for subsequent alkylation.
- Step 2 : Cyclization under acidic or basic conditions to form the thiadiazine ring.
- Step 3 : Oxidation to introduce the 1,1-dioxide moiety using agents like m-CPBA or H₂O₂ .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing fluorobenzyl vs. bromophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for halogenated derivatives.
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves conformational ambiguities, such as dihedral angles between the benzothiadiazinone core and substituents (e.g., ~15° for fluorophenyl groups in related structures) .
- HPLC-PDA : Detects impurities from incomplete halogenation or oxidation steps .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer :
- Impurity Sources : Residual solvents (DMF, THF), unreacted halogenated precursors, or over-oxidation byproducts.
- Mitigation Strategies :
- Purification : Gradient column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Process Monitoring : In-line FTIR to track oxidation progress and prevent over-sulfonation .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Br, F) influence the reactivity of the benzothiadiazinone core?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SNAr). Bromine’s bulkiness may sterically hinder certain reactions.
- Case Study : shows trifluoromethyl groups altering π-stacking interactions in crystallographic studies, suggesting bromo/fluoro substituents could similarly modulate intermolecular forces .
- Experimental Design : Compare reaction rates (e.g., hydrolysis) of fluorinated vs. non-fluorinated analogs using kinetic NMR .
Q. What role does X-ray crystallography play in resolving conformational ambiguities in halogenated benzothiadiazinones?
- Methodological Answer :
- SC-XRD reveals bond lengths, angles, and non-covalent interactions (e.g., C–H···F hydrogen bonds). For example, reports a 4-fluorobenzyl group forming a 2.89 Å C–H···O interaction with the dioxo sulfur, stabilizing the crystal lattice .
- Application : Use SC-XRD data to refine computational models (e.g., DFT) for predicting solubility or bioavailability .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Step 1 : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups).
- Step 2 : Screen against target enzymes (e.g., kinase assays) or cell lines (e.g., MTT cytotoxicity).
- Case Study : identifies phenolic compounds in marine sponges with anti-QS activity, suggesting halogenated benzothiadiazinones could be tested in bacterial biofilm assays .
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, temperature) across studies. For example, notes varying anti-proliferative activities of terpenes due to cell line specificity .
- Orthogonal Validation : Use dual methods (e.g., SPR and ITC) to confirm binding affinities.
- Standardization : Adopt guidelines like MIAME for assay reporting .
Q. What formulation challenges arise in preclinical testing of halogenated benzothiadiazinones?
- Methodological Answer :
- Solubility : Fluorinated compounds often exhibit low aqueous solubility. Strategies include:
- Solid Dispersion : Co-processing with polymers (e.g., PVP-VA) to enhance dissolution (see ’s patent on thiadiazine carboxamide formulations) .
- Nanoparticulate Systems : Lipid-based carriers to improve bioavailability.
- Stability : Monitor hydrolytic degradation under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
